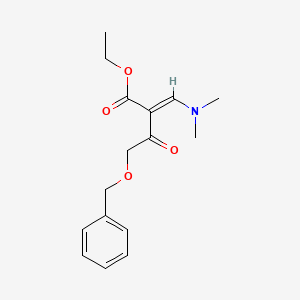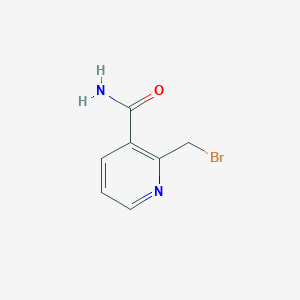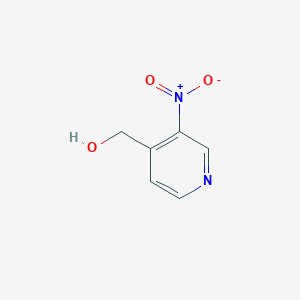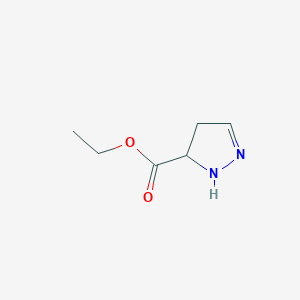
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Descripción general
Descripción
“4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .
Aplicaciones Científicas De Investigación
Synthesis of Isoxazolecarboxylates and Pyrimidinecarboxylates : Ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, related to the compound , react with hydroxylamine hydrochloride to yield isoxazolecarboxylates. These are then hydrolyzed to carboxylic acids. Similar reactions yield pyrimidinecarboxylates, which are hydrolyzed to corresponding carboxylic acids and converted to pyrimidinamines or phenylpyrimidines (Schenone et al., 1991); (Schenone et al., 1990).
Structure-Identification of Fluoropyrimidine Derivatives : The compound is used in the synthesis of fluorouracil derivatives. Its structure is identified through IR and 1H-NMR techniques, demonstrating its role in the formation of complex molecular structures (Xie Jun, 2006).
Microwave-Assisted Organic Reactions : The compound has been used in microwave-assisted solvent-free organic reactions. This indicates its stability and reactivity under specific conditions, useful in efficient and eco-friendly synthetic processes (Panunzio et al., 2004).
Solar Cell Applications : A derivative of the compound, namely [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully used as an acceptor and cathode interfacial material in polymer solar cells. This application showcases its potential in the field of renewable energy (Lv et al., 2014).
Photodimerization Studies : The compound and its esters have been investigated for photodimerization behaviors in crystalline states. This research highlights its potential in photochemical processes and molecular engineering (Hasegawa et al., 1985).
Gem-Difluorination Applications : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a related compound, shows significant potential in gem-difluorination, introducing difluoromethene subunits into hydroxy esters. This is crucial for the synthesis of complex organic molecules (Peng et al., 2006).
Propiedades
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBCHMKZXJMBT-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)



![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)







